Home > Products > Screening Compounds P91074 > N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide
N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide -

N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide

Catalog Number: EVT-5590695
CAS Number:
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,N-Dimethyl-N'-[2-(Diisopropylamino)ethyl]-N'-(4,6-Dimethyl-2-Pyridyl)Urea (1)

Compound Description: This compound is a gastric antisecretory agent. Researchers investigated the use of isotopic substitution to modify its metabolic properties and enhance its potency. This involved replacing the pyridine ring methyl hydrogens with deuterium or fluorine. []

Relevance: While not a direct structural analogue of N-ethyl-N-(4-pyridinylmethyl)-2-furamide, this compound shares a key structural feature: the pyridine ring. The research on this compound highlights the significance of the pyridine ring in medicinal chemistry and its potential for modification to optimize pharmacological properties. The exploration of isotopic substitution further emphasizes the impact of even subtle structural changes on biological activity. []

Hexadeuterated Analogue of N,N-Dimethyl-N'-[2-(Diisopropylamino)ethyl]-N'-(4,6-Dimethyl-2-Pyridyl)Urea (12)

Compound Description: This compound is a deuterated analogue of compound 1, synthesized by replacing the six methyl hydrogens of the pyridine ring with deuterium. This modification resulted in a significant increase in potency as an inhibitor of gastric acid secretion compared to the parent compound. []

Relevance: The enhanced potency of this analogue, compared to N,N-Dimethyl-N'-[2-(Diisopropylamino)ethyl]-N'-(4,6-Dimethyl-2-Pyridyl)Urea, demonstrates the potential impact of isotopic substitution on biological activity. This concept could be relevant for modifying the structure of N-ethyl-N-(4-pyridinylmethyl)-2-furamide to potentially influence its metabolic profile or activity. []

Hexafluoro Analogue of N,N-Dimethyl-N'-[2-(Diisopropylamino)ethyl]-N'-(4,6-Dimethyl-2-Pyridyl)Urea (11)

Compound Description: This compound is a fluorinated analogue of compound 1, where the six methyl hydrogens of the pyridine ring are replaced with fluorine. Unlike the deuterated analogue, this modification resulted in a decrease in potency as an inhibitor of gastric acid secretion compared to the parent compound. []

Relevance: The contrasting effects of deuteration and fluorination on the potency of these analogues highlight the complex relationship between structure and activity. This emphasizes the importance of considering various structural modifications when exploring potential analogues of N-ethyl-N-(4-pyridinylmethyl)-2-furamide. []

4-Hydroxymethyl Metabolite of N,N-Dimethyl-N'-[2-(Diisopropylamino)ethyl]-N'-(4,6-Dimethyl-2-Pyridyl)Urea (10a)

Compound Description: This compound is a metabolite of compound 1, featuring a hydroxymethyl group at the 4-position of the pyridine ring. It represents a product of the oxidative metabolism of the parent compound. []

Relevance: Understanding the metabolic fate of compound 1, particularly the formation of this metabolite, provides insights into potential metabolic pathways of compounds containing similar structural motifs. This is relevant for predicting the metabolic profile and potential biotransformation products of N-ethyl-N-(4-pyridinylmethyl)-2-furamide, which also contains a pyridine ring susceptible to metabolic modifications. []

6-Hydroxymethyl Metabolite of N,N-Dimethyl-N'-[2-(Diisopropylamino)ethyl]-N'-(4,6-Dimethyl-2-Pyridyl)Urea (10b)

Compound Description: This compound is another metabolite of compound 1, characterized by a hydroxymethyl group at the 6-position of the pyridine ring. It arises from the oxidative metabolism of the parent compound, similar to metabolite 10a. []

Relevance: The existence of this metabolite, alongside 10a, highlights the potential for multiple metabolic modifications on the pyridine ring. This reinforces the need to consider regioselectivity in the metabolism of N-ethyl-N-(4-pyridinylmethyl)-2-furamide and its potential impact on the pharmacological profile. []

Compound Description: This compound represents a molecule containing both a substituted pyridine ring and a carboxamide group. Its crystal structure reveals details about its conformation and the spatial arrangement of its functional groups. []

Relevance: This compound exhibits structural similarities to N-ethyl-N-(4-pyridinylmethyl)-2-furamide in the form of the N-ethyl carboxamide group directly attached to the pyridine ring. Examining the conformational preferences and intermolecular interactions of this related compound can provide insights into the potential three-dimensional structure and properties of the target compound. []

Diethylnitrosamine

Compound Description: Diethylnitrosamine is a known carcinogen that induces tumors in rats, particularly kidney tumors. Studies have shown that it causes a significant amount of ethylation at the N-7 position of guanine in DNA. []

Relevance: While not structurally similar to N-ethyl-N-(4-pyridinylmethyl)-2-furamide, diethylnitrosamine's ability to alkylate DNA is noteworthy. This alkylation, particularly at the N-7 position of guanine, is a well-established mechanism of genotoxicity. This raises a flag of caution and necessitates careful evaluation of the target compound's potential for genotoxicity, even if it does not contain a nitrosamine moiety. []

N-Ethyl-N-Nitrosourea

Compound Description: Similar to diethylnitrosamine, N-ethyl-N-nitrosourea is a potent carcinogen known to induce kidney tumors in rats. It also causes alkylation at the N-7 position of guanine in DNA, albeit to a lesser extent than diethylnitrosamine. []

Relevance: This compound further strengthens the need to assess the genotoxic potential of N-ethyl-N-(4-pyridinylmethyl)-2-furamide. Despite structural differences, the shared ability of these compounds to alkylate DNA, a crucial step in the carcinogenic process, highlights the importance of comprehensive genotoxicity studies for the target compound. []

Relevance: The comparison of ethyl methanesulfonate to the nitrosamine compounds underscores the complexity of carcinogenesis. While both are alkylating agents, their potency and ability to induce tumors vary. This emphasizes that simply possessing an alkylating group, like the ethyl group in N-ethyl-N-(4-pyridinylmethyl)-2-furamide, does not guarantee carcinogenicity. It highlights the importance of considering various factors, including the extent of DNA alkylation, repair mechanisms, and other cellular responses, when evaluating the carcinogenic potential of the target compound. []

Compound Description: This compound is a sulfonamide derivative studied for its vibrational spectroscopic properties. Its structure and spectral characteristics were analyzed using DFT methods. []

Relevance: While not directly analogous in structure or activity to N-ethyl-N-(4-pyridinylmethyl)-2-furamide, HPAEPMS shares the presence of a sulfonamide group. Though the sulfonamide group is not a primary focus in the study, its presence in a molecule with a determined structure offers potential insights into conformational preferences and intermolecular interactions that might be relevant to the target compound. []

(E)-N-Methyl-2-(1-Phenyl-2-((5-(Pyridin-3-Yl)-4H-1,2,4-Triazol-3-Yl)Thio)Ethylidene)Hydrazinecarbothioamide (H(L1))

Compound Description: This compound is a thiosemicarbazone derivative used as a ligand in the synthesis of copper(II) complexes. These complexes were investigated for their pharmacological activities, including antibacterial, DNA cleavage, and cytotoxic effects. []

Relevance: The shared presence of a pyridine ring and a thioamide moiety within the thiosemicarbazone ligand, H(L1), draws a connection to the structure of N-ethyl-N-(4-pyridinylmethyl)-2-furamide. While the target compound does not contain a thiosemicarbazone scaffold, this connection suggests a potential avenue for exploring the coordination chemistry and biological activities of N-ethyl-N-(4-pyridinylmethyl)-2-furamide through complexation with metal ions. []

(E)-N-Ethyl-2-(1-Phenyl-2-((5-(Pyridin-3-Yl)-4H-1,2,4-Triazol-3-Yl)Thio)Ethylidene)Hydrazinecarbothioamide (H(L2))

Compound Description: Similar to H(L1), this compound is a thiosemicarbazone derivative, differing only in the N-alkyl substituent (ethyl instead of methyl). It was also employed as a ligand for synthesizing copper(II) complexes studied for their pharmacological properties. []

Relevance: The structural similarity of H(L2) to N-ethyl-N-(4-pyridinylmethyl)-2-furamide, particularly the presence of an N-ethyl group attached to a nitrogen atom within an amide-like structure, further reinforces the potential of exploring metal complexes of the target compound. The variations in biological activity observed for copper(II) complexes with different thiosemicarbazone ligands highlight the influence of even minor structural modifications on pharmacological profiles. []

(E)-N-Phenyl-2-(1-Phenyl-2-((5-(Pyridin-3-Yl)-4H-1,2,4-Triazol-3-Yl)Thio)Ethylidene)Hydrazinecarbothioamide (H(L3))

Compound Description: This compound represents another thiosemicarbazone derivative used as a ligand in the synthesis of copper(II) complexes. It differs from H(L1) and H(L2) in the N-aryl substituent (phenyl instead of methyl or ethyl), influencing the properties of its copper(II) complexes. []

Relevance: Although structurally less similar to N-ethyl-N-(4-pyridinylmethyl)-2-furamide compared to H(L1) and H(L2), the presence of the pyridine ring and the thioamide group in H(L3) maintains its relevance in the context of exploring the coordination chemistry and potential biological activities of N-ethyl-N-(4-pyridinylmethyl)-2-furamide through metal complexation. []

(Z)-2-((4-Methoxynaphthalen-1-Yl)Methylene)-N-Methylhydrazinecarbothioamide (H(L1))

Compound Description: This thiosemicarbazone derivative, synthesized from 4-methoxy-1-naphthaldehyde, served as a ligand in the preparation of copper(II) complexes, which were subsequently evaluated for their DNA cleavage, antibacterial, and cytotoxic activities. []

Relevance: Although not a direct structural analogue, H(L1) exhibits a structural feature relevant to N-ethyl-N-(4-pyridinylmethyl)-2-furamide: the presence of a thioamide group. The biological evaluation of H(L1) and its copper(II) complexes suggests that incorporating a thioamide moiety into the target compound could be a potential strategy for modulating its biological properties, particularly its interaction with DNA and its antibacterial activity. []

(Z)-N-Ethyl-2-((4-Methoxynaphthalen-1-Yl)Methylene)Hydrazinecarbothioamide (H(L2))

Compound Description: Another thiosemicarbazone derivative, structurally similar to the previously mentioned H(L1), used for synthesizing copper(II) complexes and assessing their biological activities. Notably, H(L2) incorporates an N-ethyl substituent. []

Relevance: The presence of the N-ethyl group directly attached to the thioamide nitrogen in H(L2) is a noteworthy structural parallel to N-ethyl-N-(4-pyridinylmethyl)-2-furamide. This similarity, along with the biological evaluation of H(L2) and its copper complexes, suggests that the N-ethyl substituent could play a role in the biological activity of the target compound. []

(Z)-2-((4-Methoxynaphthalen-1-Yl)Methylene)-N-Phenylhydrazinecarbothioamide (H(L3))

Compound Description: This compound is a thiosemicarbazone derivative incorporating an N-phenyl substituent, distinguishing it from the previously described H(L1) and H(L2) while maintaining the core thiosemicarbazone structure. It was also utilized for preparing copper(II) complexes and investigating their biological properties. []

Relevance: While H(L3) shares less structural similarity with N-ethyl-N-(4-pyridinylmethyl)-2-furamide compared to H(L1) and H(L2) due to the N-phenyl substituent, its inclusion in a series of thiosemicarbazone derivatives used to generate biologically active copper(II) complexes highlights the versatility of the thioamide group as a pharmacophore and its potential for influencing biological activities. []

N-Methyl-2-((1-Methyl-1H-Pyrrol-2-Yl)Methylene)Hydrazinecarbothioamide (H(L1))

Compound Description: This thiosemicarbazone derivative, derived from 1-methyl-1H-pyrrole-2-carbaldehyde, is a key component in the synthesis of copper(II) complexes. These complexes have demonstrated potential for use as chemotherapeutic agents due to their promising antimicrobial activity and DNA cleavage properties. []

Relevance: Despite its structural dissimilarity to N-ethyl-N-(4-pyridinylmethyl)-2-furamide, the presence of the thioamide group in H(L1), a recurring motif in several related compounds, suggests its potential significance in influencing biological activity. The potent antimicrobial and DNA-cleaving abilities of H(L1)'s copper(II) complexes highlight the potential for exploring similar properties in the target compound through structural modifications incorporating a thioamide moiety. []

N-Ethyl-2-((1-Methyl-1H-Pyrrol-2-Yl)Methylene)Hydrazinecarbothioamide (H(L2))

Compound Description: This compound, similar to the previously mentioned H(L1), is a thiosemicarbazone derivative used in synthesizing copper(II) complexes with notable antimicrobial and DNA-cleaving activities. H(L2) distinguishes itself by incorporating an N-ethyl group. []

Relevance: The presence of the N-ethyl group directly attached to the thioamide nitrogen in H(L2) is a crucial structural parallel to N-ethyl-N-(4-pyridinylmethyl)-2-furamide. This, combined with the promising biological activity of H(L2)'s copper(II) complexes, suggests that the N-ethyl substituent in the target compound might play a role in its potential biological and pharmacological properties. []

N-Benzyl-2-((1-Methyl-1H-Pyrrol-2-Yl)Methylene)Hydrazinecarbothioamide (H(L3))

Compound Description: H(L3) is a thiosemicarbazone derivative that stands out due to the incorporation of an N-benzyl group, differentiating it from the previously mentioned H(L1) and H(L2) while maintaining the core thiosemicarbazone structure. Like its counterparts, H(L3) is used in the synthesis of copper(II) complexes evaluated for their biological activities. []

Relevance: Despite having a structure less similar to N-ethyl-N-(4-pyridinylmethyl)-2-furamide compared to H(L1) and H(L2), the presence of the thioamide group in H(L3) underscores its potential significance as a pharmacophore. The potent biological activities observed for copper(II) complexes of various thiosemicarbazone derivatives suggest that exploring modifications of the target compound to incorporate a thioamide moiety could lead to interesting biological properties. []

Compound Description: This compound, a tosylated secondary vinylamine, is a result of the alkaline treatment of 1,5-bis(1-phenoxy)-3-azapentane. Theoretical predictions indicate its potential as a gluconate 2-dehydrogenase inhibitor and a mucomembranous protector. []

Relevance: While not a direct structural analogue, this compound shares the presence of a sulfonamide group with N-ethyl-N-(4-pyridinylmethyl)-2-furamide. Although the sulfonamide group's role is not explicitly discussed in the context of this compound's predicted activities, its presence suggests a potential avenue for exploring analogous modifications in N-ethyl-N-(4-pyridinylmethyl)-2-furamide and their impact on its biological profile. []

E,E-4-(6-(N-Hydroxyethyl(N-Ethyl)Aminostyryl)Quinoxalin-2-Yl)Vinyl)-2-Dicyanomethylene-3-Cyano-2,5-Dihydrofurans

Compound Description: This group of compounds represents a series of nonlinear-optical chromophores featuring an N-hydroxyethyl-N-ethylaniline donor and a tricyanofuran acceptor linked by a 3,7-divinylquinoxaline π-bridge. They exhibit a strong charge transfer band in the visible region and significant solvatochromism. []

Relevance: These chromophores share a structural element with N-ethyl-N-(4-pyridinylmethyl)-2-furamide: the N-ethyl group attached to a nitrogen atom. Although their primary applications are in materials science due to their optical properties, their study highlights the impact of structural modifications on molecular properties, a concept relevant for exploring derivatives of N-ethyl-N-(4-pyridinylmethyl)-2-furamide. []

trans-N-[4-[2-(6-Cyano-1,2,3,4-Tetrahydroisoquinolin-2-Yl)Ethyl]Cyclohexyl]-4-Quinolinecarboxamide (SB-277011)

Compound Description: This compound is a potent and selective dopamine D(3) receptor antagonist with excellent oral bioavailability and CNS penetration. Its design involved replacing a flexible butyl linker with a more rigid cyclohexylethyl linker to improve pharmacological properties. []

Relevance: The structural design strategy employed in developing SB-277011, specifically the use of a rigid linker to enhance pharmacological properties, could be applied to N-ethyl-N-(4-pyridinylmethyl)-2-furamide. Introducing conformational constraints through the incorporation of cyclic or rigid linkers might improve its binding affinity, selectivity, or other pharmacological parameters. []

N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl)Thiazol-2-Yl)Amide Derivatives

Compound Description: These novel compounds, featuring a substituted thiazole ring linked to a coumarin moiety, were synthesized and evaluated for their antimicrobial, antifungal, and antimalarial activities. []

Relevance: While these compounds do not share a direct structural similarity with N-ethyl-N-(4-pyridinylmethyl)-2-furamide, they highlight the use of heterocyclic scaffolds, particularly thiazole and coumarin, in medicinal chemistry. This suggests potential for exploring the incorporation of these or similar heterocyclic moieties into N-ethyl-N-(4-pyridinylmethyl)-2-furamide as a strategy for developing novel derivatives with potentially enhanced pharmacological properties. []

N-{4-(Methoxymethyl)-1-[2-(2-Thienyl)Ethyl]-4-Piperidinyl}-N-Phenylpropanamide (Sufentanil)

Compound Description: Sufentanil, a potent opioid analgesic, is characterized by a 4-anilinopiperidine core structure with various substituents, including a thienyl group. It exhibits a rapid onset of action and significantly greater potency compared to morphine. []

Relevance: The presence of a thienyl group in sufentanil, a known pharmacologically active compound, suggests that incorporating a similar moiety into N-ethyl-N-(4-pyridinylmethyl)-2-furamide could be a viable approach for modifying its biological activity. This highlights the potential of heterocyclic substituents in drug design. []

N-[4-Acetyl-5-Isobutyl-5-(2-p-Tolylpropyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-Yl]Acetamide

Compound Description: This compound, a novel terpenoid derived from Cedrus Atlantica essential oil, features a substituted 1,3,4-thiadiazole ring. Its crystal structure reveals details about its conformation and intermolecular interactions. []

Relevance: The presence of a thiadiazole ring in this compound, although structurally different from N-ethyl-N-(4-pyridinylmethyl)-2-furamide, suggests that incorporating a thiadiazole moiety could be an avenue for structural modification and exploration of new properties in the target compound. This highlights the potential of heterocyclic ring systems as pharmacophores. []

Bis(1-Amidino-O-Alkylurea)Copper(II) Tartrate Complexes

Compound Description: This series includes five copper(II) complexes, each incorporating two 1-amidino-O-alkylurea ligands with varying alkyl chain lengths (methyl, ethyl, n-propyl, n-butyl, and isobutyl) and a tartrate counterion. These complexes have shown promising antimicrobial activity and interact with DNA through electrostatic or groove binding. []

Relevance: While structurally distinct from N-ethyl-N-(4-pyridinylmethyl)-2-furamide, these copper complexes emphasize the significance of metal coordination in influencing biological activity. Considering that the target compound contains potential donor atoms, exploring its coordination chemistry with various metal ions, including copper(II), could be a valuable strategy for uncovering novel biological applications. []

N-Ethyl-5-Phenylisooxazolium-3'-Sulfonate (Woodward's Reagent-K)

Compound Description: Woodward's Reagent-K is a chemical reagent primarily known for its ability to modify carboxyl groups in proteins, forming enol esters that are not reducible by sodium borohydride. It can also react with other nucleophiles, yielding unsaturated ketones that are reducible. This differential reactivity allows for the selective modification and labeling of specific amino acid residues in proteins. []

Relevance: Woodward's Reagent-K's ability to differentiate between carboxyl groups and other nucleophiles, particularly its reactivity towards thiol groups, suggests a potential application in studying N-ethyl-N-(4-pyridinylmethyl)-2-furamide. Although the target compound itself does not contain a carboxyl group, it could be modified to incorporate one. This would allow researchers to use Woodward's Reagent-K to probe the interaction of the compound with biological targets, such as enzymes or receptors. []

2-[4-[4-(7-Chloro-2,3-Dihydro-1,4-Benzodioxyn-5-Yl)-1-Piperazinyl]Butyl]-1,2-Benzisothiazol-3-(2H)-One-1,1-Dioxide (DU 125530)

Compound Description: This compound is a highly selective and silent antagonist of the 5-HT(1A) receptor, currently under clinical development for the potential treatment of anxiety and mood disorders. It exhibits dose-dependent occupancy of the 5-HT(1A) receptor in the human brain, with minimal acute side effects. []

Relevance: Although structurally dissimilar to N-ethyl-N-(4-pyridinylmethyl)-2-furamide, the development of DU 125530 as a selective and well-tolerated 5-HT(1A) receptor antagonist highlights the importance of exploring structure-activity relationships in drug discovery. By systematically modifying the structure of N-ethyl-N-(4-pyridinylmethyl)-2-furamide and evaluating its interactions with various biological targets, researchers might identify novel pharmacological activities and optimize its therapeutic potential. []

Compound Description: This group encompasses a series of cationic polyelectrolytes with varying degrees of alkylation (β) on the pyridine nitrogen. These polymers exhibit unique conformational properties in solution depending on their charge density, which can be fine-tuned by adjusting the degree of alkylation. []

Relevance: These polymers, particularly the ones with lower degrees of alkylation, share a structural motif with N-ethyl-N-(4-pyridinylmethyl)-2-furamide: the N-ethylpyridinium unit. Studying the conformational behavior and solution properties of these polymers as a function of charge density can offer insights into the potential influence of the N-ethylpyridinium group on the target compound's interactions with biological systems. []

2,n-Ionene Bromides

Compound Description: This family comprises a class of cationic polyelectrolytes with a regular arrangement of quaternary ammonium groups along a linear alkyl chain. Similar to PEVP-β, their charge density can be controlled by adjusting the length of the alkyl spacer between the charged groups, influencing their conformational properties and interactions with surrounding molecules. []

Relevance: While structurally distinct from N-ethyl-N-(4-pyridinylmethyl)-2-furamide, the study of 2,n-ionene bromides, alongside PEVP-β, provides a broader context for understanding the impact of charge density on the behavior of charged polymers in solution. This knowledge could be relevant for designing and modifying the target compound, particularly if it exhibits interactions with charged biological macromolecules like DNA or proteins. []

Ethyl 2,2-Dichloro-3-Ethoxy-3-(2-Pyridylamino)Propionates (3)

Compound Description: This compound represents a series of pyridyl-substituted propionates synthesized via the reaction of dichloroketene with ethyl N-(2-pyridyl)formimidates. []

Relevance: Compounds in series 3 share a key structural feature with N-ethyl-N-(4-pyridinylmethyl)-2-furamide: the pyridine ring. The synthetic route employed to prepare these compounds, involving the reaction of dichloroketene with an imidate, highlights the reactivity of the pyridine ring towards electrophilic attack. This information could be valuable for designing synthetic strategies to modify the pyridine ring of the target compound. []

3-Chloro-2-Ethoxypyrido[1,2-a]Pyrimidin-4(4H)-Ones (4)

Compound Description: These compounds, characterized by a fused pyrido[1,2-a]pyrimidin-4(4H)-one core, are formed alongside compounds in series 3 during the reaction of dichloroketene with ethyl N-(2-pyridyl)formimidates. []

Relevance: The formation of compounds in series 4, alongside compounds in series 3, highlights the potential for multiple reaction pathways and product formation when reacting dichloroketene with pyridyl-substituted imidates. This is relevant for understanding the reactivity of similar systems and predicting the outcome of reactions involving N-ethyl-N-(4-pyridinylmethyl)-2-furamide, which contains a pyridine ring susceptible to electrophilic attack. []

3,3-Dichloro-4-Ethoxy-1-(2-Pyridyl)-2-Azetidinone (2)

Compound Description: This compound, featuring a β-lactam ring (azetidinone), is another product isolated from the reaction of dichloroketene with ethyl N-(2-pyridyl)formimidates. []

Relevance: The isolation of compound 2 underscores the diverse reactivity of dichloroketene with pyridyl-substituted imidates, leading to the formation of various heterocyclic systems. While structurally distinct from N-ethyl-N-(4-pyridinylmethyl)-2-furamide, this finding encourages the exploration of diverse reaction conditions and reagents for modifying the target compound's structure. []

Ethyl 2-Ethoxy-8-Methylimidazo[1,2-a]Pyridine-3-Carboxylate (6)

Compound Description: This imidazo[1,2-a]pyridine derivative is formed through the spontaneous transformation of one of the compounds in series 3 upon standing at room temperature. []

Relevance: The spontaneous transformation of a compound in series 3 to yield compound 6 highlights the potential for unexpected rearrangements or transformations of compounds containing similar structural motifs. This underscores the importance of considering stability and potential degradation pathways when working with N-ethyl-N-(4-pyridinylmethyl)-2-furamide and its derivatives. []

4-Chloro- and 6-Chloro-3-Methylbenzo[b]thiophen

Compound Description: These isomeric compounds, featuring a chlorine atom at either the 4- or 6-position of the benzo[b]thiophene core, were prepared via the cyclization of (m-chlorophenylthio)acetone in polyphosphoric acid. []

Relevance: Although not directly analogous to N-ethyl-N-(4-pyridinylmethyl)-2-furamide, the synthesis of these chlorinated benzothiophenes highlights the feasibility of introducing halogen substituents into aromatic heterocyclic systems. This could be a potential strategy for modifying the target compound's structure and exploring the impact on its properties. []

4-Bromo- and 6-Bromo-3-Methylbenzo[b]thiophen

Compound Description: These isomeric compounds, similar to the chlorinated derivatives, possess a bromine atom at either the 4- or 6-position of the benzo[b]thiophene ring system. They were synthesized through the cyclization of (m-bromophenylthio)acetone in polyphosphoric acid. []

Relevance: The successful synthesis of these brominated benzothiophenes, along with the chlorinated counterparts, further emphasizes the feasibility of halogenation as a strategy for structural modification of N-ethyl-N-(4-pyridinylmethyl)-2-furamide. The presence of a halogen atom could serve as a handle for further functionalization through various coupling reactions, offering greater versatility in exploring structural diversity. []

Compound Description: These compounds represent a series of benzo[b]thiophene derivatives featuring halogen substituents (chlorine or bromine) at either the 4- or 6-position, an aminomethyl group at the 3-position, and an N-2-chloroethyl-N-ethylamino group. They were synthesized as part of a study focusing on pharmacologically active benzo[b]thiophene derivatives. []

Relevance: While not directly structurally similar to N-ethyl-N-(4-pyridinylmethyl)-2-furamide, these benzo[b]thiophene derivatives highlight the use of halogen substituents and N-ethyl groups in the context of medicinal chemistry. This suggests potential for exploring similar modifications in the target compound's structure to potentially enhance or modulate its biological activity. []

5-(p-Bromophenyl)-N,N-Bis(2-Chloroethyl)-2-Furamide

Compound Description: This compound belongs to the "N-mustard" family, known for their biological and pharmacological activities. It features a furan ring with a p-bromophenyl group at the 5-position and two 2-chloroethyl groups attached to the nitrogen atom. Its crystal structure reveals details about its conformation, bond angles, and intermolecular interactions. []

Relevance: This compound exhibits a notable structural similarity to N-ethyl-N-(4-pyridinylmethyl)-2-furamide: the N,N-disubstituted furamide core. This resemblance suggests that studying the conformational preferences, intermolecular interactions, and biological activity of the N-mustard derivative could provide valuable insights into the potential behavior and pharmacological profile of N-ethyl-N-(4-pyridinylmethyl)-2-furamide. []

3-Nitro-N-(4-Phenoxyphenyl)Benzamide (ICA-105574)

Compound Description: ICA-105574 is a potent activator of the hERG potassium channel. Its primary mechanism of action involves the removal of hERG channel inactivation, leading to a significant increase in hERG current amplitude. []

Relevance: Although structurally different from N-ethyl-N-(4-pyridinylmethyl)-2-furamide, the discovery of ICA-105574's unique mechanism of action on hERG channels emphasizes the importance of investigating the interactions of novel compounds with ion channels. Considering the role of ion channels in various physiological processes, assessing the effects of N-ethyl-N-(4-pyridinylmethyl)-2-furamide on different ion channel families could be a worthwhile endeavor for identifying potential therapeutic applications. []

Compound Description: This thiazole derivative features a bromine atom, a methylthio group, and a carboxamide substituent on the thiazole ring. Its crystal structure, intermolecular interactions, and potential applications as a SARS-CoV-2 inhibitor have been studied. []

Relevance: While structurally different from N-ethyl-N-(4-pyridinylmethyl)-2-furamide, this compound's inclusion in a study focusing on SARS-CoV-2 inhibition highlights the potential of exploring the antiviral activity of the target compound. Although N-(4-bromophenyl)-2-(methylthio)thiazole-5-carboxamide and N-ethyl-N-(4-pyridinylmethyl)-2-furamide share limited structural similarities, this finding emphasizes the need to evaluate novel compounds for a wide range of biological activities, especially in light of emerging infectious diseases. []

Ethyl-5-((4-Bromophenyl)Carbamoyl)Thiazole-4-Carboxylate

Compound Description: This compound, similar to the previous thiazole derivative, incorporates a bromine atom and a carboxylate group on the thiazole ring, along with a phenylcarbamoyl substituent. It has also been investigated for its structural properties and potential as a SARS-CoV-2 inhibitor. []

Properties

Product Name

N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide

IUPAC Name

N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C13H14N2O2/c1-2-15(10-11-5-7-14-8-6-11)13(16)12-4-3-9-17-12/h3-9H,2,10H2,1H3

InChI Key

JZZHDFXEOWGVPN-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=CC=CO2

Solubility

29.4 [ug/mL]

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=CC=CO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.